molecular formula C31H24F3N5O3 B560156 Umbralisib CAS No. 1532533-67-7

Umbralisib

Cat. No.: B560156
CAS No.: 1532533-67-7
M. Wt: 571.5 g/mol
InChI Key: IUVCFHHAEHNCFT-INIZCTEOSA-N
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Mechanism of Action

Target of Action

Umbralisib is a kinase inhibitor that primarily targets two proteins: Phosphoinositide 3-kinase delta (PI3Kδ) and Casein Kinase 1 epsilon (CK1ε) . These proteins play crucial roles in the survival and proliferation of certain cancer cells .

Mode of Action

This compound inhibits the activity of PI3Kδ and CK1ε, thereby disrupting their normal function . PI3Kδ is expressed in both healthy cells and malignant B-cells . By inhibiting PI3Kδ, this compound interrupts the PI3K pathway, an essential pathway for B-cell receptor signaling responsible for the progression of lymphoma .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K pathway . This pathway is often deregulated in malignancies, leading to the overexpression of p110 isoforms that induce malignant transformation in cells . By inhibiting PI3Kδ, this compound interrupts this pathway, thereby slowing the progression of lymphoma . In addition, this compound also inhibits the casein kinase pathway .

Pharmacokinetics

This compound is administered orally once daily . During pharmacokinetic studies, about 81% of the this compound dose was recovered in feces (17% unchanged). Approximately 3% was detected in the urine (0.02% unchanged) after a radiolabeled dose of 800 mg in healthy volunteers . The effective half-life of this compound is about 91 hours .

Result of Action

The inhibition of PI3Kδ and CK1ε by this compound results in the interruption of essential pathways for B-cell receptor signaling, which are responsible for the progression of lymphoma . This leads to a decrease in the proliferation of cancer cells and induces cell death in susceptible tumor cells . An overall response rate of 55% was recorded during clinical trials and the rate of 1-year progression-free survival from marginal zone lymphoma was 71% .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, a relationship between higher this compound steady-state exposures and higher incidence of adverse reactions, including diarrhea and elevated AST/ALT, was observed during clinical studies . Furthermore, the drug’s action can be affected by the patient’s overall health status, the presence of other diseases, and the use of other medications .

Biochemical Analysis

Biochemical Properties

Umbralisib plays a significant role in biochemical reactions by inhibiting two key enzymes: PI3Kδ and CK1ε . The PI3K pathway is essential for B-cell receptor signaling responsible for the progression of lymphoma . By inhibiting PI3Kδ, this compound interrupts this pathway, thereby exerting its therapeutic effects . Additionally, this compound inhibits CK1ε, a primary regulator of protein translation .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It inhibits malignant cell proliferation, CXCL12-mediated cell adhesion, and CCL19-mediated cell migration . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It acts against marginal zone lymphoma by interrupting the PI3K pathway, which is essential for B-cell receptor signaling responsible for the progression of lymphoma . In addition, this compound inhibits other pathways involved in specific types of lymphoma, including the casein kinase pathway .

Temporal Effects in Laboratory Settings

In clinical trials, this compound was administered at 800 mg/d in patients requiring therapy until progression or toxicity . The median duration of this compound treatment was 5.9 months, and 28.8% of patients received this compound for ≥12 months . No cumulative toxicities were reported .

Dosage Effects in Animal Models

A relationship between higher this compound steady state exposures and higher incidence of adverse reactions, including diarrhea and elevated AST/ALT was observed during clinical studies .

Metabolic Pathways

This compound is involved in the PI3K pathway, which is a key metabolic pathway in cells . During in vitro studies, this compound was metabolized by CYP2C9, CYP3A4, and CYP1A2 enzymes .

Subcellular Localization

The specific subcellular localization of this compound is not mentioned in the search results. Given its role as a PI3Kδ and CK1ε inhibitor, it can be inferred that this compound likely interacts with these enzymes at their respective locations within the cell .

Preparation Methods

The synthesis of Umbralisib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Umbralisib undergoes various chemical reactions, including:

Scientific Research Applications

Umbralisib has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Umbralisib is unique due to its dual inhibition of PI3Kδ and CK1ε . Similar compounds include:

Properties

IUPAC Name

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVCFHHAEHNCFT-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601337137
Record name Umbralisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

571.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

~100 mg/ml
Record name Umbralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14989
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The PI3K pathway is a deregulated in malignancies, leading to the overexpression of p110 isoforms (p110α, p110β, p110δ, p110γ) that induces malignant transformation in cells. Umbralisib inhibits several protein kinases, including PI3Kδ and casein kinase CK1ε. PI3Kδ is expressed in both healthy cells and malignant B-cells. CK1ε is believed to be involved in the pathogenesis of malignant cells, including lymphomas. This results in reduced progression of relapsed or refractory lymphoma. In biochemical assays, umbralisib inhibited a mutated form of ABL1. In vitro, umbralisib inhibits malignant cell proliferation, CXCL12-mediated cell adhesion, and CCL19-mediated cell migration.
Record name Umbralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14989
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1532533-67-7
Record name Umbralisib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1532533677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Umbralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14989
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Umbralisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UMBRALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38073MQB2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

139-142
Record name Umbralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14989
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

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